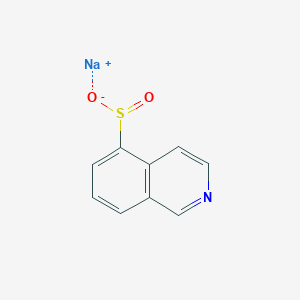

Sodium isoquinoline-5-sulfinate

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name for sodium isoquinoline-5-sulfinate is sodium;isoquinoline-5-sulfinate , reflecting its anionic sulfinate group and sodium counterion. Its molecular formula, C₉H₆NNaO₂S , corresponds to a monohydrate-free structure with a computed exact mass of 215.21 g/mol. Key synonyms include:

The SMILES notation (C1=CC2=C(C=CN=C2)C(=C1)S(=O)[O-].[Na+ ) illustrates the isoquinoline ring system fused with a sulfinate group at position 5 (Figure 1).

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆NNaO₂S | |

| Molecular Weight | 215.21 g/mol | |

| Parent Compound | Isoquinoline-5-sulfinic acid | |

| CAS Registry Number | 203340-03-8 |

Crystallographic Analysis and Conformational Isomerism

While explicit crystallographic data for this compound is limited in public databases, its 3D conformer has been computationally modeled (PubChem CID 23707901). The sulfinate group adopts a trigonal pyramidal geometry, with bond lengths and angles consistent with other sulfinate salts (e.g., S–O bonds ≈ 1.45–1.50 Å). The sodium ion likely coordinates with the sulfinate oxygen atoms, forming a distorted octahedral geometry typical of alkali metal sulfinates.

Comparative analysis with 5-isoquinolinesulfonic acid (C₉H₇NO₃S) reveals distinct structural differences: the sulfonic acid group (-SO₃H) in the latter is bulkier and more acidic (pKa ≈ -6) than the sulfinate (-SO₂⁻, pKa ≈ 2–3). This disparity influences solubility, with this compound exhibiting higher aqueous solubility due to its ionic nature.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The aromatic protons of the isoquinoline ring resonate between δ 7.5–9.0 ppm, with deshielding observed at position 5 due to the electron-withdrawing sulfinate group. Protons adjacent to the sulfinate moiety (C-5) show splitting patterns indicative of coupling with neighboring aromatic hydrogens.

- ¹³C NMR : The sulfinate-bearing carbon (C-5) appears downfield (δ ≈ 140–150 ppm), while other aromatic carbons resonate between δ 120–135 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- S–O asymmetric stretching: 1120–1180 cm⁻¹

- S–O symmetric stretching: 1040–1080 cm⁻¹

- Aromatic C–H bending: 750–850 cm⁻¹

UV-Vis Spectroscopy

The isoquinoline chromophore absorbs strongly at λₘₐₓ ≈ 270–290 nm (π→π* transitions), with a bathochromic shift of ~10 nm compared to unsubstituted isoquinoline due to the sulfinate group’s electron-withdrawing effect.

Comparative Structural Analysis with Related Sulfinate Salts

This compound shares structural motifs with other aryl sulfinates but differs in electronic and steric properties:

Table 2: Comparative Properties of Sulfinate Salts

| Compound | Molecular Formula | Solubility (H₂O) | Melting Point | |

|---|---|---|---|---|

| This compound | C₉H₆NNaO₂S | High | Not reported | |

| Sodium benzenesulfinate | C₆H₅NaO₂S | Moderate | 300°C | |

| Sodium p-toluenesulfinate | C₇H₇NaO₂S | Low | 250°C |

The isoquinoline ring’s rigid structure reduces conformational flexibility compared to alkyl-substituted sulfinates, potentially enhancing thermal stability.

Properties

Molecular Formula |

C9H6NNaO2S |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

sodium;isoquinoline-5-sulfinate |

InChI |

InChI=1S/C9H7NO2S.Na/c11-13(12)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12);/q;+1/p-1 |

InChI Key |

JWTSJGFGWRQMHF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Sodium isoquinoline-5-sulfinate has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antibacterial properties. For instance, a study identified isoquinoline sulfonamides as promising candidates against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating potent activity . this compound's structural characteristics may enhance its efficacy as an antimicrobial agent.

Neuroprotective Effects

Another area of research highlights the neuroprotective properties of compounds related to this compound. Studies have shown that certain derivatives can act as inhibitors for cerebrovascular disorders, suggesting their potential use in treating conditions like stroke and cerebral edema .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of organosulfur compounds.

Sulfonylation Reactions

As a sulfonylating agent, this compound can facilitate the introduction of sulfonyl groups into various organic substrates. This property is crucial for synthesizing sulfonamides and thiosulfonates . The compound's reactivity allows for site-selective C–H sulfonylation, which has been explored in recent synthetic methodologies .

Multicomponent Reactions

The compound has also been utilized in multicomponent reactions to create complex molecular architectures. These reactions often leverage the unique reactivity of sulfinates to generate diverse products efficiently .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound in research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium isoquinoline-5-sulfinate belongs to a family of isoquinoline derivatives modified at the 5-position. Below is a detailed comparison with structurally and functionally related compounds:

Isoquinoline-5-sulfonic Acid (CAS 27655-40-9)

- Structure : Features a sulfonic acid group (-SO₃H) at the 5-position.

- Molecular Formula: C₉H₇NO₃S.

- Applications : Acts as a precursor for sulfonate esters and metal-chelating agents. Unlike the sodium sulfinate salt, the sulfonic acid form is less soluble in polar solvents, limiting its utility in aqueous reactions .

- Safety : Classified as hazardous (H302, H315, H319), similar to the sodium salt .

5-Chloroisoquinoline (CAS 5430-45-5)

- Structure : Substituted with a chlorine atom at the 5-position.

- Molecular Formula : C₉H₆ClN.

- Applications : Widely used as a building block in medicinal chemistry for synthesizing kinase inhibitors and antimicrobial agents. Unlike the sulfinate, its reactivity is dominated by electrophilic aromatic substitution .

- Synthesis: Requires halogenation under controlled conditions to avoid isomer formation, analogous to brominated isoquinolines .

5-Nitroisoquinoline (CAS 607-32-9)

- Structure: Contains a nitro group (-NO₂) at the 5-position.

- Molecular Formula : C₉H₆N₂O₂.

- Applications: Utilized in explosives research and as an intermediate for reducing to amino derivatives. The electron-withdrawing nitro group enhances electrophilic substitution reactivity, contrasting with the sulfinate’s nucleophilic character .

4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride (CAS 2060036-82-8)

- Structure : A sulfonyl chloride derivative with a methyl group at the 4-position.

- Molecular Formula: C₁₀H₈ClNO₂S·HCl.

- Applications : Used to synthesize sulfonamide derivatives for drug discovery. The sulfonyl chloride group offers higher reactivity toward amines compared to the sulfinate’s sulfinate group .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hazard Comparison

Research Findings

- Synthetic Methods: Brominated isoquinolines (e.g., 5-bromoisoquinoline) require precise temperature control to avoid isomer formation, a challenge less relevant to sulfinate synthesis .

- Reactivity: Sulfinate salts exhibit nucleophilic behavior in SN2 reactions, whereas sulfonyl chlorides (e.g., 4-methylisoquinoline-5-sulfonyl chloride) are electrophilic, enabling diverse coupling reactions .

- Thermal Stability: Sodium sulfinate derivatives (e.g., sodium 3-methoxybenzoate) show higher thermal stability compared to free acids, suggesting similar advantages for this compound .

Preparation Methods

Diazotization of 5-Aminoisoquinoline

In the first step, 5-aminoisoquinoline undergoes diazotization in concentrated hydrochloric acid at low temperatures (−10°C to 10°C). Sodium nitrite (NaNO₂) is added incrementally to generate a diazonium salt intermediate. Critical parameters include:

-

Temperature control : Maintaining subzero temperatures prevents premature decomposition of the diazonium salt.

-

Acid concentration : Excess HCl (14–16 parts by weight per part of 5-aminoisoquinoline) ensures protonation of the amine group.

This step achieves near-quantitative conversion, as evidenced by the absence of residual 5-aminoisoquinoline in post-reaction analyses.

Sulfonating Chlorination and Reduction

The diazonium salt is then reacted with sulfur dioxide (SO₂) in acetic acid under catalytic conditions (CuCl₂). This step introduces the sulfonyl chloride group via radical intermediates, forming isoquinoline-5-sulfonyl chloride. Subsequent reduction with sodium sulfite (Na₂SO₃) yields the sulfinic acid, which is neutralized with NaOH to produce this compound:

Key advantages :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.